molecular formula C24H17N3O2 B6028452 (2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE

(2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE

Cat. No.: B6028452
M. Wt: 379.4 g/mol
InChI Key: FFVXLKVDNSPGLD-XMHGGMMESA-N
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Description

(2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group and a dihydroquinazolinyl group

Properties

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c25-15-19(23-26-21-12-6-5-11-20(21)24(28)27-23)14-18-10-4-7-13-22(18)29-16-17-8-2-1-3-9-17/h1-14H,16H2,(H,26,27,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVXLKVDNSPGLD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and dihydroquinazolinyl intermediates. These intermediates are then coupled through a series of reactions, including condensation and cyclization, under controlled conditions. Common reagents used in these reactions include bases, acids, and solvents such as ethanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions are carefully monitored to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives, while reduction can produce various hydroquinazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

Industrially, (2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is used in the production of advanced materials, including polymers and coatings. Its chemical properties contribute to the development of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(METHOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE
  • (2E)-3-[2-(ETHOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE

Uniqueness

Compared to similar compounds, (2E)-3-[2-(BENZYLOXY)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE exhibits unique properties due to the presence of the benzyloxy group. This group enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for research and industrial applications.

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